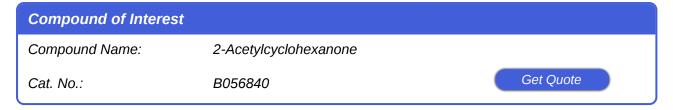


## An In-depth Technical Guide to 2-Acetylcyclohexanone (CAS: 874-23-7)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Acetylcyclohexanone**, a versatile diketone intermediate. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical behaviors, with a focus on its prominent keto-enol tautomerism.

## **Core Properties of 2-Acetylcyclohexanone**

**2-Acetylcyclohexanone**, also known as  $\alpha$ -acetylcyclohexanone, is an organic compound that is a colorless to pale yellow or brown liquid at room temperature.[1][2] It is characterized by a ketone functional group on a cyclohexane ring, with an additional acetyl group at the adjacent position. This  $\beta$ -dicarbonyl structure is central to its chemical properties and reactivity.

## **Physical and Chemical Properties**

The fundamental physical and chemical characteristics of **2-Acetylcyclohexanone** are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.



Property	Value	Source(s)
CAS Number	874-23-7	[1][3][4]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>	[1][3]
Molecular Weight	140.18 g/mol	[3][5]
Appearance	Clear colorless to light yellow/brown liquid	[1][2]
Density	1.078 g/mL at 25 °C	[3][4]
Boiling Point	111-112 °C at 18 mmHg	[2][4]
Flash Point	79 °C (174.2 °F) - closed cup	[3][4][6]
Refractive Index	n20/D 1.509	[4]
Solubility	Moderately soluble in water; soluble in ethanol, ether	[1]
рКа	9.85	[7]

## **Spectroscopic Data**

Spectroscopic analysis is critical for the identification and structural elucidation of **2-Acetylcyclohexanone**. Key identification parameters are provided below.

Spectroscopic Data	Identifier	Source(s)
SMILES	CC(=0)C1CCCCC1=0	[3][4]
InChI	1S/C8H12O2/c1-6(9)7-4-2-3-5- 8(7)10/h7H,2-5H2,1H3	[4]
InChI Key	OEKATORRSPXJHE- UHFFFAOYSA-N	[1][4]
MDL Number	MFCD00001633	[3]
EC Number	212-858-5	



#### **Keto-Enol Tautomerism**

A defining characteristic of **2-Acetylcyclohexanone** is its existence as a mixture of keto and enol tautomers.[3][8] The equilibrium between these two forms is highly dependent on the solvent. In aqueous solutions, the enol form accounts for over 40% of the mixture, while in aprotic solvents such as dioxane, the compound is almost completely enolized.[7][9] One <sup>1</sup>H-NMR study determined a specific mixture to be 71.7% enol and 28.3% keto form.[8] This tautomerization is a slow process, which can be monitored by conventional analytical methods. [7][9]

Caption: Keto-enol tautomerism of **2-Acetylcyclohexanone**.

# Experimental Protocols Synthesis of 2-Acetylcyclohexanone via Enamine Intermediate

A common and effective method for synthesizing **2-Acetylcyclohexanone** is through the acylation of cyclohexanone via an enamine intermediate.[8][10] This organocatalytic approach avoids the use of strong bases and minimizes side reactions, leading to good yields.[8]

#### Methodology:

- Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically conducted in toluene.[10][11]
- Water Removal: Water, a byproduct of the enamine formation, is continuously removed from the reaction mixture using a Dean-Stark apparatus. This azeotropic distillation drives the equilibrium towards the formation of the enamine.[10][11]
- Acylation: The crude enamine is not isolated but is directly reacted with an acylating agent, typically acetic anhydride. This step results in the formation of an iminium ion intermediate.
   [10]
- Hydrolysis: The intermediate is then hydrolyzed by the addition of water, which regenerates
  the carbonyl group and yields the final product, 2-acetylcyclohexanone.[10]



Purification: The final product is purified from the reaction mixture. A typical workup involves
washing the organic layer with dilute hydrochloric acid and water, followed by drying over an
anhydrous salt like sodium sulfate.[10] The pure compound is then isolated by vacuum
distillation.[10][11]



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Caption: Synthesis workflow for **2-Acetylcyclohexanone**.

#### **Purification Methods**

- Standard Purification: The crude product from synthesis can be dissolved in a nonpolar solvent like ligroin, washed with saturated aqueous sodium bicarbonate, dried over a desiccant (e.g., Drierite), and purified by vacuum fractionation.[2]
- Alternative Purification: Purification can also be achieved through extraction, distillation, and column chromatography for higher purity requirements.[11]

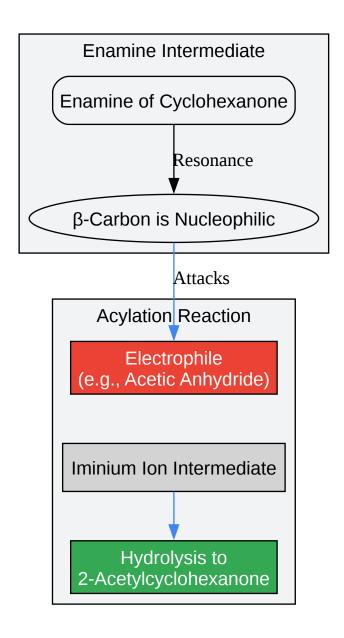
## **Reactivity and Applications**

The reactivity of **2-Acetylcyclohexanone** is largely dictated by its  $\beta$ -dicarbonyl motif and the nucleophilic character of its enol or enolate form. It serves as a valuable intermediate in various organic reactions.

 Alkylation and Acylation: The carbon atom between the two carbonyl groups is acidic and can be deprotonated to form a nucleophilic enolate, which readily participates in alkylation and acylation reactions. The enamine intermediate pathway is a prime example of its acylation.[10]



- Synthesis of Heterocycles: It is a precursor for synthesizing various heterocyclic compounds. It has been used to create anilinoethanolamines and 1-(pyridyl)ethanol derivatives.[2][4]
- Pharmaceutical Research: Derivatives of 2-Acetylcyclohexanone have been explored for their biological activities. For instance, it has been used in the synthesis of phenothiazine derivatives that exhibit anti-proliferative activity and can inhibit protein farnesyltransferase.[2]
- Complex Formation: As a diketone, it can act as a ligand, forming metal complexes. It is known to form a copper salt that crystallizes from ethanol.[2]



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Caption: General reactivity pathway of enamine acylation.

## Safety and Handling

**2-Acetylcyclohexanone** is classified as a combustible liquid and should be handled with appropriate safety precautions.[12]

- Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from heat, sparks, open flames, and other ignition sources.[12][13] It is recommended to store under an inert gas as it may be air-sensitive.[3]
- Handling: Avoid contact with skin, eyes, and inhalation of vapors.[12][13] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[4][12][13]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12][13]
- Fire Fighting: In case of fire, use foam, dry chemical powder, or carbon dioxide.[12][13] Firefighters should wear full protective clothing and self-contained breathing apparatus.[12] [13]

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